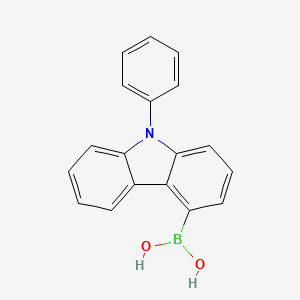
(9-Phenyl-9H-carbazol-4-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(9-Phenyl-9H-carbazol-4-yl)boronic acid is an organic compound with the molecular formula C18H14BNO2. It is a boronic acid derivative that features a carbazole moiety attached to a phenyl ring, which is further bonded to a boronic acid group. This compound is of significant interest in organic chemistry due to its versatile applications in various fields, including materials science and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9-Phenyl-9H-carbazol-4-yl)boronic acid typically involves the reaction of 9-(4-bromophenyl)carbazole with triisopropyl borate in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and at elevated temperatures to facilitate the formation of the boronic acid derivative .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
(9-Phenyl-9H-carbazol-4-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki Coupling Reactions: This is a palladium-catalyzed cross-coupling reaction between the boronic acid and halides or triflates, forming carbon-carbon bonds.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding alcohols or ketones and reduction to form hydrocarbons.
Substitution Reactions: The boronic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
Biaryl Compounds: Formed through Suzuki coupling reactions.
Alcohols and Ketones: Formed through oxidation reactions.
Hydrocarbons: Formed through reduction reactions.
Scientific Research Applications
(9-Phenyl-9H-carbazol-4-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (9-Phenyl-9H-carbazol-4-yl)boronic acid involves its ability to participate in various chemical reactions due to the presence of the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of sensors and probes. Additionally, the carbazole moiety contributes to the compound’s photophysical properties, making it suitable for applications in materials science .
Comparison with Similar Compounds
Similar Compounds
(9H-Carbazol-9-yl)phenylboronic acid: Similar structure but with different substitution patterns on the phenyl ring[][5].
(9-Phenyl-9H-carbazol-2-yl)boronic acid: Similar structure but with the boronic acid group attached to a different position on the carbazole ring[][5].
Uniqueness
(9-Phenyl-9H-carbazol-4-yl)boronic acid is unique due to its specific substitution pattern, which imparts distinct chemical and photophysical properties. This makes it particularly useful in applications requiring precise molecular interactions and specific photophysical characteristics[5][5].
Properties
Molecular Formula |
C18H14BNO2 |
|---|---|
Molecular Weight |
287.1 g/mol |
IUPAC Name |
(9-phenylcarbazol-4-yl)boronic acid |
InChI |
InChI=1S/C18H14BNO2/c21-19(22)15-10-6-12-17-18(15)14-9-4-5-11-16(14)20(17)13-7-2-1-3-8-13/h1-12,21-22H |
InChI Key |
QIXPSFYLBFVSII-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C2C3=CC=CC=C3N(C2=CC=C1)C4=CC=CC=C4)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propanenitrile](/img/structure/B11753061.png)
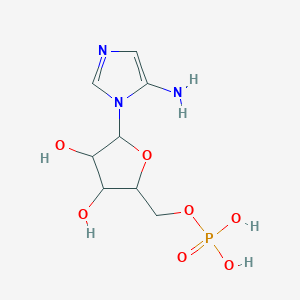
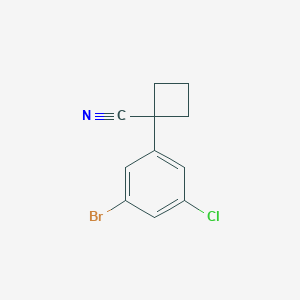
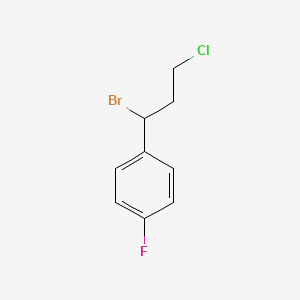
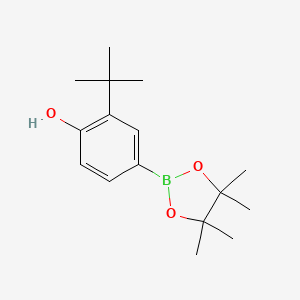
![1-Vinyl-2-oxa-5-aza-bicyclo[2.2.1]heptane](/img/structure/B11753085.png)
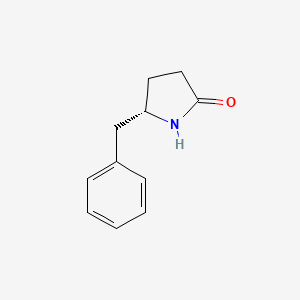
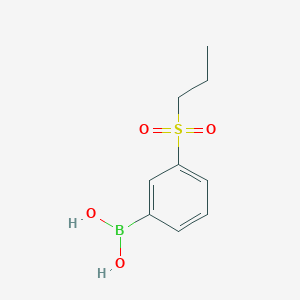
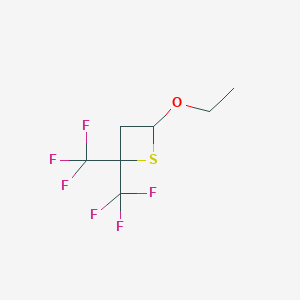
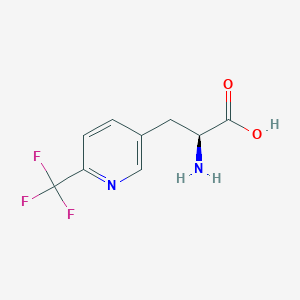
![[(1-ethyl-1H-pyrazol-5-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine](/img/structure/B11753107.png)
![(2R)-2-[3-(2-methoxyethoxy)-5-oxo-5,6-dihydro-1,6-naphthyridin-6-yl]propanoic acid](/img/structure/B11753114.png)
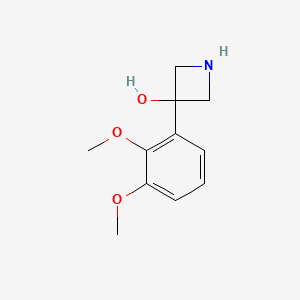
![tert-Butyl (R)-4-amino-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B11753129.png)
